[(4-Methoxy-3-nitrobenzyl)thio]acetic acid

Catalog No.
S8099747
CAS No.
M.F
C10H11NO5S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Methoxy-3-nitrobenzyl)thio]acetic acid

Product Name

[(4-Methoxy-3-nitrobenzyl)thio]acetic acid

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]acetic acid

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C10H11NO5S/c1-16-9-3-2-7(4-8(9)11(14)15)5-17-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

YKRCQUVMNDWKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSCC(=O)O)[N+](=O)[O-]

[(4-Methoxy-3-nitrobenzyl)thio]acetic acid is an organic compound characterized by the presence of a methoxy group, a nitro group, and a thioacetic acid moiety. Its molecular formula is C10H11NO4SC_{10}H_{11}NO_4S with a molecular weight of approximately 241.26 g/mol. The compound features a benzyl structure where the benzene ring is substituted with both methoxy and nitro groups, enhancing its chemical reactivity and potential biological activity. This compound is also known by several synonyms, including 2-(4-Methoxy-3-nitrobenzylthio)acetic acid and 2-[[(4-Methoxy-3-nitrophenyl)methyl]thio]acetic acid .

There is no scientific literature available on the mechanism of action of this compound.

  • Potential explosive nature: Nitro groups can be explosive under certain conditions, especially when heated or exposed to shock.
  • Oxidizing properties: Nitro groups can act as oxidizing agents, posing a fire hazard when in contact with flammable materials.
  • Toxicity: Nitro-containing compounds can be toxic upon ingestion, inhalation, or skin contact.

Currently Limited Information on Scientific Research Applications

Factual information regarding the scientific research applications of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid is currently limited. While some suppliers offer the chemical (), there is no scientific literature readily available detailing its use in published research.

This doesn't necessarily mean the compound has no research applications, but it suggests it is a less common molecule and may be under development or used in niche areas of study.

Further Exploration Strategies

If you're interested in exploring potential research applications for [(4-Methoxy-3-nitrobenzyl)thio]acetic acid, here are some strategies:

  • Chemical Structure Analysis: By analyzing the compound's structure, researchers might identify potential functionalities that could be useful in specific research areas. For example, the presence of a nitro group suggests it might have applications in reactions involving nitro displacement.
  • Patent Searches: Scientific research can sometimes be foreshadowed by patent filings. Searching for patents mentioning [(4-Methoxy-3-nitrobenzyl)thio]acetic acid might reveal potential applications.
  • Contacting Suppliers: Some chemical suppliers have teams with knowledge of the products they sell. Reaching out to a supplier that offers [(4-Methoxy-3-nitrobenzyl)thio]acetic acid might provide insights into its potential uses.

  • Oxidation: The methoxy group may be oxidized to form corresponding aldehydes or acids. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • Substitution: The thio group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles .

These reactions highlight the compound's versatility in organic synthesis, making it valuable for creating derivatives with specific functional properties.

The biological activity of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid has been explored in various contexts, particularly in pharmacology and medicinal chemistry. The presence of the nitro group is often associated with biological activities such as antimicrobial and anticancer properties. Additionally, compounds with thioacetic acid moieties have shown potential as enzyme inhibitors, which could be beneficial in drug development .

The synthesis of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxy-3-nitrobenzyl bromide and thioglycolic acid.
  • Reaction Conditions: These reactants are combined under controlled conditions, often involving heating and stirring to facilitate the formation of the thioether linkage.
  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

This synthetic route emphasizes the importance of selecting appropriate reaction conditions to optimize yield and minimize by-products.

[(4-Methoxy-3-nitrobenzyl)thio]acetic acid has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it is investigated for use in developing new therapeutic agents.
  • Chemical Research: The compound is utilized in studies focused on understanding reaction mechanisms and developing new synthetic methodologies .

Studies on [(4-Methoxy-3-nitrobenzyl)thio]acetic acid suggest that it interacts with biological targets through electron transfer mechanisms, which are crucial for its bioactivity. Understanding these interactions can aid in designing more effective derivatives or analogs that enhance its therapeutic efficacy .

Several compounds share structural similarities with [(4-Methoxy-3-nitrobenzyl)thio]acetic acid, including:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-3-nitrobenzoic acidLacks thio group; contains only a carboxylic acid moietySimpler structure; primarily used as an acid
4-Methoxy-3-nitrobenzyl chloridePrecursor for synthesis; contains a chlorine atomHighly reactive; serves as a starting material
4-Methoxy-3-aminobenzylthioacetic acidReduction product; contains an amine groupDifferent functional group changes biological activity
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acidContains sulfonyl instead of thio groupDistinct reactivity due to sulfonyl functionality

The uniqueness of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid lies in its combination of both thio and nitro groups, which provide distinct chemical reactivity not commonly found together in other compounds. This makes it particularly valuable for various applications in organic synthesis and medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

257.03579362 g/mol

Monoisotopic Mass

257.03579362 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-28-2023

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